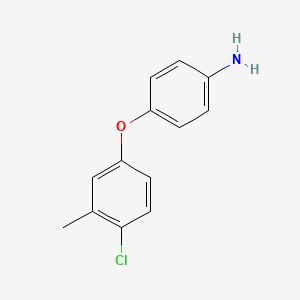

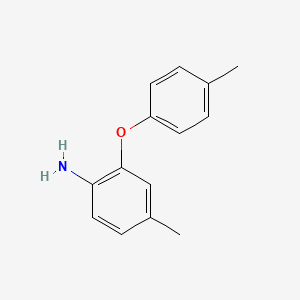

4-(4-Chloro-3-methylphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

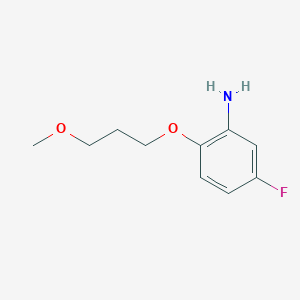

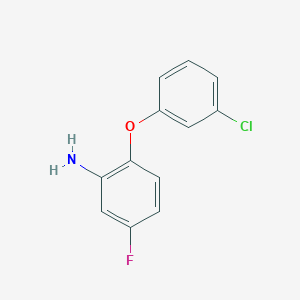

4-(4-Chloro-3-methylphenoxy)aniline is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group attached to a chloro-methyl substituted phenoxy moiety. This structure suggests that the compound could exhibit interesting chemical and physical properties, potentially making it useful in various industrial and research applications.

Synthesis Analysis

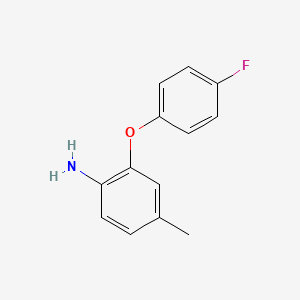

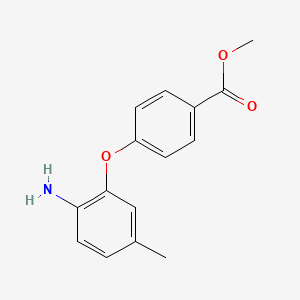

The synthesis of compounds related to 4-(4-Chloro-3-methylphenoxy)aniline involves multiple steps, including condensation and reduction reactions. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a compound with a similar structure, was achieved by condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl, yielding an 82% overall yield . Another related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving a 72% yield . These methods highlight the robustness and efficiency of the synthesis processes for chloro-substituted anilines.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Chloro-3-methylphenoxy)aniline can be complex, as seen in the study of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline derivatives. These compounds form heterocyclic rings that are not planar, and their crystal structure can consist of hydrogen-bonded dimers . The dihedral angles and spin-spin coupling constants are important features in understanding the molecular structure of these compounds.

Chemical Reactions Analysis

The reactivity of aromatic amines like 4-(4-Chloro-3-methylphenoxy)aniline can be inferred from related studies. For example, the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride lead to the formation of heterocyclic products with different substituents . These reactions demonstrate the potential of aromatic amines to undergo transformations leading to complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro and methyl derivatives of anilines can be significantly influenced by the pattern of substitution on the aromatic ring. For instance, the introduction of chloro and methyl groups on N-[4-(4-substituted benzoyloxy)benzylidene]anilines affects the nematic-isotropic transition temperature, which is a key parameter in the study of mesomorphic properties . The position and number of substituents can either increase or decrease this transition temperature, indicating the delicate balance of intermolecular forces at play.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : A study discussed the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene and its further reaction to produce 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline. This process emphasized high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).

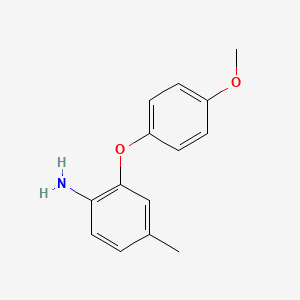

- Practical Synthesis for Industrial Production : Another study developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline, focusing on robustness and a lower waste burden, suggesting potential for industrial-scale production (Zhang Qingwen, 2011).

Application in Sensing Technologies

- Detection of Biomarkers : Research on a bi-functionalized luminescent metal-organic framework (MOF) indicated its potential in recognizing 4-Aminophenol, a biomarker of aniline, suggesting applications in health monitoring and pre-diagnosis (Yingmin Jin & B. Yan, 2021).

Environmental and Material Applications

- Adsorption Studies : A study on halloysite adsorbents and their adsorption of chloro derivatives of aniline, including 4-chloroaniline, highlighted their efficiency in removing toxic compounds from wastewater, indicating environmental cleanup applications (P. Słomkiewicz et al., 2017).

- Catalytic Oxidation in Water Treatment : Fe3O4 nanoparticles were shown to catalytically oxidize aniline compounds, suggesting their use in water treatment for the removal of such contaminants (Shengxiao Zhang et al., 2009).

- Polymer Synthesis : A study synthesized polyetherimides containing multiple ether linkages and pendant pentadecyl chains using a derivative of aniline, showcasing applications in the field of material science (Bhausaheb V. Tawade et al., 2015).

Biological and Ecological Research

- Toxicity Studies in Aquatic Organisms : Research using Daphnia magna embryos to study the effects of aniline derivatives provided insights into the ecological impact and toxicity of these compounds (T. Abe et al., 2001).

Pharmaceutical and Medical Research

- Drug Metabolite Characterization : A study involving the synthesis and characterization of diclofenac metabolites, including aniline derivatives, contributed to understanding drug metabolism and potential adverse reactions (J. Kenny et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-chloro-3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOPVVWQPSBPTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-methylphenoxy)aniline | |

CAS RN |

57688-18-3 |

Source

|

| Record name | 4-(4-Chloro-3-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57688-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

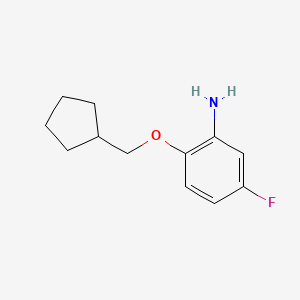

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)